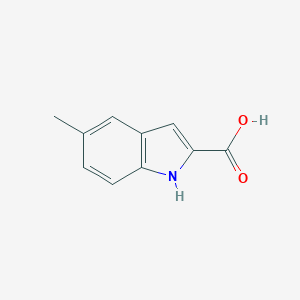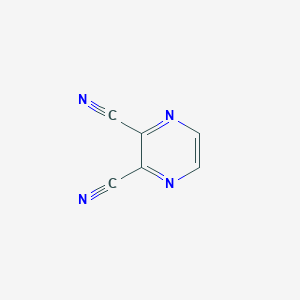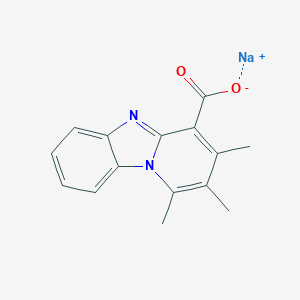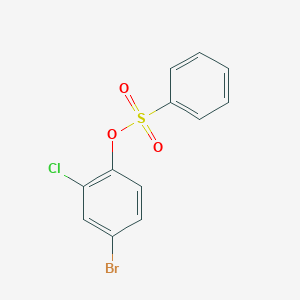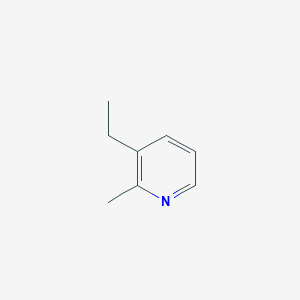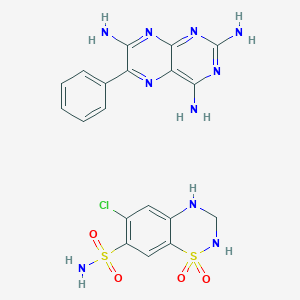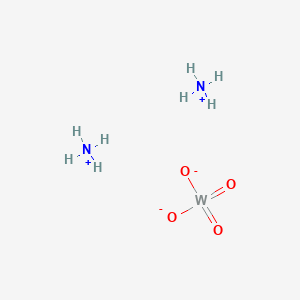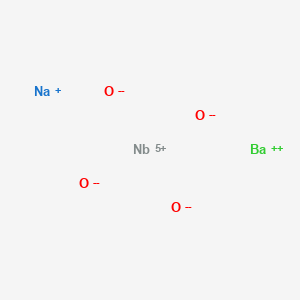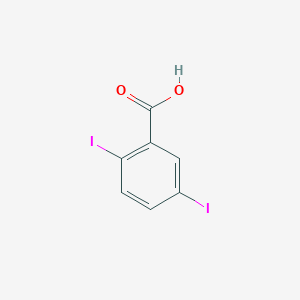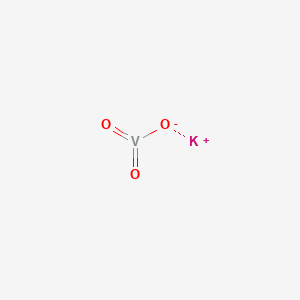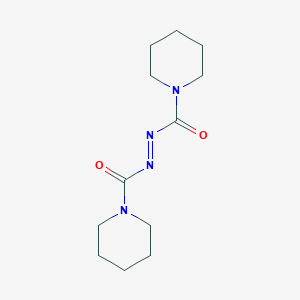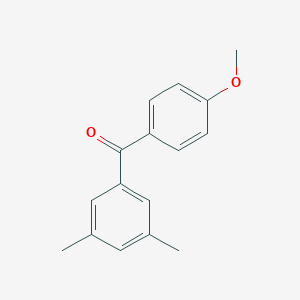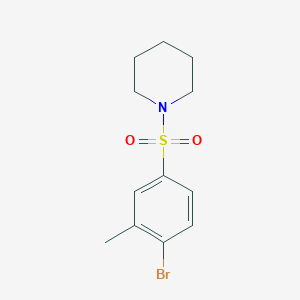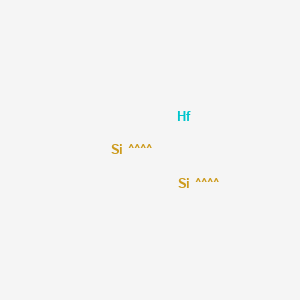
Hafnium disilicide
Übersicht
Beschreibung
Hafnium disilicide (HfSi2) is known for its high thermal stability, making it a material of interest for high-temperature applications. It has been synthesized using various methods, emphasizing its unique ceramic properties and potential for advanced material applications.
Synthesis Analysis
High-quality HfSi2 has been synthesized using a high-pressure and high-temperature (HPHT) method, showcasing its refractory and hard ceramic properties. This method achieved synthesis at modest temperatures, aided by significant decreases in both liquidus and solidus temperatures at high pressure for the Si-rich portion of the Hf-Si binary system (Li et al., 2021).
Molecular Structure Analysis
The molecular structure of HfSi2 has been studied in detail, revealing an anisotropic compressibility with the a and c axes being nearly twice as incompressible as the b axis. This structural characteristic contributes to its mechanical properties and stability (Li et al., 2021).
Chemical Reactions and Properties
Research into the chemical reactions and properties of HfSi2 includes the study of its bonding characteristics. Core-level XPS data of Hf 4f and Si 2p collected on HfSi2, HfSi, Hf, and Si powder help examine the Hf-Si bonding in hafnium silicides, indicating strong and stable chemical bonds (Li et al., 2021).
Physical Properties Analysis
HfSi2 exhibits high thermal stability of 1163 K in air and a Vickers hardness of 6.9 ± 0.1 GPa. These properties highlight its potential as a material for high-temperature and high-stress applications (Li et al., 2021).
Wissenschaftliche Forschungsanwendungen
High-Temperature Oxidation-Resistant Coatings
- Application: HfSi2 is used in high-temperature oxidation-resistant coatings . It’s particularly useful in environments with high-intensity thermal loads (T > 2000 °C), where materials with high erosion and oxidation resistance are required .
- Methods of Application: The Hf (C,N)-MoSi2 composites were produced by low-energy ball milling and subsequent spark plasma sintering . The oxidation stability of these composites was explored under non-isothermal and isothermal conditions up to 1000 °C in air .
- Results: Samples containing 1 and 5 vol% MoSi2 had the lowest weight gain and the best oxidation behavior . They formed a dense and thin protective oxide film on the surface, consisting of hafnium orthosilicate and monoclinic HfO2 .
High-Temperature Structural Materials
- Application: HfSi2 is used in high-temperature structural materials . It’s used in the production of ultrahigh-temperature hafnium diboride ceramics .
- Methods of Application: The ceramics were produced by hot pressing in the range 1800–2000°C . The components interacted in the hot pressing process to form new high-temperature phases .
- Results: The hafnium diboride composites have high oxidation resistance (~1 mg/cm2 ∙ h) and adequate mechanical strength (535 ± 18 MPa) at 1800°C .
Organic Electroluminescence Devices
- Application: HfSi2 is used in the preparation of organic electroluminescence devices .
- Methods of Application: The device includes an anode, a light-emitting layer, a cathode, and a packaging cover stacked in sequence . The packaging cover encapsulates the light-emitting layer and the cathode on the anode .
Silicon-Germanium Alloy-Based Thermoelectric Element
- Application: HfSi2 is used in the preparation of a silicon-germanium alloy-based thermoelectric element .
- Methods of Application: The thermoelectric element is composed of an electrode layer, a silicon-germanium alloy-based thermoelectric layer, and a barrier layer between the electrode layer and the silicon-germanium alloy-based thermoelectric layer . The barrier layer is a mixture of silicide and silicon nitride .
- Results: The silicon-germanium alloy-based thermoelectric element has a good combination of interfaces, no cracks and obvious diffusion phenomena at the interface, low contact resistance, good thermal contact state, and can withstand long-term high-temperature accelerated tests .
High-Temperature and Oxidation-Resistant Metal Ceramic Composite Coating
- Application: HfSi2 is used to prepare a high-temperature and oxidation-resistant metal ceramic composite coating .
- Methods of Application: The composite film is composed of refractory metal, refractory carbide, and intermetallic compound . The thickness of the coating is 10 μm-50 μm .
- Results: The coating is characterized by high corrosion resistance, high oxidation resistance, and high-temperature ductility .
Ceramic Matrix Composites
Metal Ceramics
Aviation and Aerospace Fields
Safety And Hazards
Zukünftige Richtungen
Hafnium diboride ceramics with additions of 15 vol.% MoSi2 or 15 vol.% SiC or a combined addition of 15 vol.% SiC and 5 vol.% WC were produced by hot pressing in the range 1800–2000°C . The highest oxidation resistance was acquired by the HfB2–15 vol.% MoSi2 composite, where the oxidation rate did not exceed 1 mg/cm2∙h because a dense and homogeneous HfSiO4 layer developed on the surface .
Eigenschaften
InChI |
InChI=1S/Hf.2Si | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRSDLOICOIGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si].[Si].[Hf] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HfSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hafnium silicide | |
CAS RN |
12401-56-8 | |
| Record name | Hafnium silicide (HfSi2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12401-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hafnium silicide (HfSi2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hafnium disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)
